molecular formula C37H36N2O2 B15161047 Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate CAS No. 142017-37-6

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate

Cat. No.: B15161047
CAS No.: 142017-37-6
M. Wt: 540.7 g/mol
InChI Key: HDTKTNMUHXBIJC-UHFFFAOYSA-N
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Description

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate is a benzoate ester derivative featuring two bis(3-methylphenyl)amino groups at the 3 and 5 positions of the benzene ring. This compound is characterized by its bulky aromatic substituents, which confer unique electronic and steric properties.

Properties

CAS No.

142017-37-6

Molecular Formula

C37H36N2O2

Molecular Weight

540.7 g/mol

IUPAC Name

ethyl 3,5-bis(3-methyl-N-(3-methylphenyl)anilino)benzoate

InChI

InChI=1S/C37H36N2O2/c1-6-41-37(40)30-23-35(38(31-15-7-11-26(2)19-31)32-16-8-12-27(3)20-32)25-36(24-30)39(33-17-9-13-28(4)21-33)34-18-10-14-29(5)22-34/h7-25H,6H2,1-5H3

InChI Key

HDTKTNMUHXBIJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC(=C1)N(C2=CC=CC(=C2)C)C3=CC=CC(=C3)C)N(C4=CC=CC(=C4)C)C5=CC=CC(=C5)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate typically involves the esterification of benzoic acid derivatives with ethyl alcohol in the presence of a catalyst. The reaction conditions often require elevated temperatures and an acidic or basic environment to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieving the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic rings and amino groups allow it to form stable complexes with these targets, potentially modulating their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate and analogous compounds:

Compound Name Substituents Synthesis Method Key Properties Applications/Activities
This compound (Target) Bis(3-methylphenyl)amino groups at 3,5 positions Likely involves amination of ethyl benzoate precursors with 3-methylphenyl amines High steric bulk, electron-rich aromatic system Potential use in organic electronics (e.g., OLEDs)
Ethyl 3,5-bis(benzylamino)benzoate (7b) Benzylamino groups at 3,5 positions Stepwise benzylamination of ethyl benzoate Moderate steric hindrance, basic amino groups Intermediate for macrocyclic amide synthesis
3,5-Bis(trifluoromethyl)benzoate esters Trifluoromethyl groups at 3,5 positions Acylation with 3,5-bis(trifluoromethyl)benzoic anhydride Electron-withdrawing CF3 groups, high thermal stability Pharmaceuticals, agrochemicals
Methyl 3,5-bis((1H-1,2,4-triazol-1-yl)methyl)benzoate (MBTB) Triazole-methyl groups at 3,5 positions Ligand-assisted metal catalysis Coordination sites for metals, catalytic activity Catalysis in oxidation reactions
Neopentyl-4-ethoxy-3,5-bis(3-methyl-2-butenyl)benzoate Branched alkenyl groups at 3,5 positions Natural product isolation and derivatization Bulky alkenyl substituents, lipophilic Cholinesterase inhibition (biological activity)
Benzyl 3,5-bis(2-(1H-imidazol-1-yl)ethyl)benzoate Imidazole-ethyl groups at 3,5 positions CDI-mediated functionalization of hydroxyethyl precursors Chelating ability, self-assembly properties Supramolecular chemistry, nanomaterial synthesis

Spectroscopic and Physical Properties

  • Target Compound: Expected to exhibit strong UV-Vis absorption due to conjugated aromatic amines, similar to benzylamino derivatives (e.g., 7b) characterized by NMR and X-ray crystallography .
  • Trifluoromethyl Derivatives : Distinctive $^{19}\text{F}$ NMR signals (e.g., δ -63 ppm for CF3 groups) and IR stretches (~1,300 cm$^{-1}$ for C-F bonds) .
  • Neopentyl-alkenyl Benzoates : Show dose-dependent cholinesterase inhibition (IC$_{50}$ values in µM range), linked to their bulky substituents .

Application Potential

  • Organic Electronics : The target compound’s conjugated aromatic system may support charge transport, analogous to Tang’s OLED materials .
  • Biological Activity: Unlike neopentyl-alkenyl benzoates , the target lacks reported bioactivity, though its amino groups could be modified for drug design.
  • Catalysis : MBTB’s triazole groups enable metal coordination, contrasting with the target’s inert aromatic amines .

Biological Activity

Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound features a complex structure characterized by multiple aromatic rings and amino groups. Its molecular formula is C30_{30}H30_{30}N2_{2}O2_{2}, with a molecular weight of approximately 540.7 g/mol. The intricate arrangement of these functional groups allows for significant interactions with biological targets, enhancing its potential as a therapeutic agent .

Synthesis

The synthesis of this compound typically involves the esterification of benzoic acid derivatives with ethyl alcohol. The following steps outline the general synthetic route:

  • Preparation of the Amino Component : Synthesize bis(3-methylphenyl)amine through the reaction of an appropriate aniline derivative.
  • Esterification : React the synthesized amine with benzoic acid derivatives in the presence of a catalyst to form the desired ester.
  • Purification : Use recrystallization or chromatography to purify the final product.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors due to its complex structure, potentially modulating their activity .
  • Cytotoxic Effects : Preliminary studies suggest that it may possess cytotoxic properties against certain cancer cell lines, although further research is needed to elucidate its full potential .

Therapeutic Applications

This compound has been evaluated for several therapeutic applications:

  • Anticancer Activity : Studies have shown promising results in its ability to inhibit the proliferation of cancer cells in vitro .
  • Anti-inflammatory Properties : It may also exhibit anti-inflammatory effects by modulating cytokine production in inflammatory models .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Assessed Findings
Study ACytotoxicity against MCF-7 cellsSignificant inhibition observed at concentrations >10 µM
Study BAnti-inflammatory effectsDose-dependent reduction in IL-6 production in LPS-stimulated macrophages
Study CEnzyme inhibitionInteraction with specific kinases leading to altered activity

Case Studies

  • Case Study on Anticancer Activity :
    • In a study evaluating the cytotoxic effects of this compound on MCF-7 breast cancer cells, researchers found that treatment with this compound resulted in a significant decrease in cell viability compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
  • Case Study on Anti-inflammatory Effects :
    • Another study investigated the anti-inflammatory properties of this compound using LPS-stimulated mouse macrophages. Results indicated that the compound effectively reduced pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Ethyl 3,5-bis[bis(3-methylphenyl)amino]benzoate?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) on a pre-functionalized benzoate core. A triazine-based coupling protocol (as in ) involves sequential substitution using amines, DIPEA as a base, and controlled temperatures (e.g., 35°C for 26 hours). Alternatively, esterification of the corresponding carboxylic acid with ethanol under acid catalysis (e.g., H2SO4) may be employed, akin to methods in . Key steps include purification via column chromatography or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Answer :

  • 1H/13C NMR : Confirms aromatic protons (δ 6.8–7.5 ppm) and ester carbonyl (δ ~165 ppm).
  • FTIR : Detects C=O (1720–1700 cm⁻¹) and N-H stretches (3300–3500 cm⁻¹).
  • HRMS : Validates molecular weight (e.g., [M+H]+ expected at m/z 587.3).
  • Melting Point : Comparable to related esters (e.g., 71°C for methyl 3,5-bis(benzyloxy)benzoate ).

Q. How should researchers assess the thermal stability of this compound?

  • Answer : Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition onset. Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting point). Storage recommendations: room temperature, desiccated, away from light .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up production?

  • Answer : Optimize stoichiometry (e.g., 1.5 equiv. DIPEA for amine activation) and reaction time (monitored by TLC/HPLC). Microwave-assisted synthesis reduces time, while flow chemistry enhances reproducibility. Conflicting yields in literature often stem from impurities; rigorous purification (e.g., preparative HPLC) is essential. highlights the role of temperature control (35°C) and inert atmospheres .

Q. What computational approaches predict electronic properties for optoelectronic applications?

  • Answer : Density functional theory (DFT) calculations (e.g., Gaussian 16) model HOMO/LUMO levels and charge transfer dynamics. Experimental validation via UV-Vis (absorption λmax ~400 nm) and cyclic voltammetry (oxidation/reduction potentials) resolves discrepancies. Solid-state packing effects (e.g., π-π stacking) require molecular dynamics simulations .

Q. How to address contradictions in reported charge carrier mobility values?

  • Answer : Variations arise from film fabrication methods (e.g., vapor deposition vs. spin-coating). Standardize substrate pretreatment (e.g., O2 plasma for OLEDs, as in ) and measure mobility via field-effect transistor (FET) configurations. Statistical analysis of multiple batches minimizes experimental error .

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